An In-depth Technical Guide to the Chemical Properties of 2-Aminoterephthalic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Aminoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoterephthalic acid (2-ATA), also known as 2-amino-1,4-benzenedicarboxylic acid, is a versatile organic compound that has garnered significant interest in the fields of materials science, coordination chemistry, and pharmaceutical sciences. Its rigid structure, combined with the presence of both amino and carboxylic acid functional groups, makes it an excellent building block for the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2-aminoterephthalic acid.
Core Chemical Properties
2-Aminoterephthalic acid is a light yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 2-Aminoterephthalic acid |
| Synonyms | 2-Amino-1,4-benzenedicarboxylic acid, H2N-BDC |
| CAS Number | 10312-55-7[2] |
| Molecular Formula | C₈H₇NO₄[2] |
| Molecular Weight | 181.15 g/mol [2] |
| InChI | InChI=1S/C8H7NO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |
| InChIKey | GPNNOCMCNFXRAO-UHFFFAOYSA-N |
| SMILES | Nc1cc(ccc1C(O)=O)C(O)=O |
| Physicochemical Property | Value |
| Appearance | Light yellow to amber crystalline powder[3] |
| Melting Point | 324 °C (decomposes)[4] |
| pKa | 3.95 ± 0.10 (Predicted)[5] |
| XLogP3 | 1.6[2] |
Solubility Profile
2-Aminoterephthalic acid exhibits solubility in polar organic solvents, while its solubility in water is described as slight.[5][6] A detailed study on its solubility in various alcoholic solvents has shown a temperature-dependent increase in solubility.[6][7]
| Solvent | Qualitative Solubility | Quantitative Data (at various temperatures) |
| Water | Slightly soluble[4] | Data not readily available in searched literature. |
| Methanol (B129727) | Soluble | Highest solubility among tested alcohols, increases with temperature.[6][7] |
| Ethanol | Soluble | Solubility increases with temperature.[6][7] |
| 1-Propanol | Soluble | Solubility increases with temperature.[6][7] |
| 2-Propanol | Soluble | Solubility increases with temperature.[6][7] |
| 1-Butanol | Soluble | Solubility increases with temperature.[6][7] |
| 2-Butanol | Soluble | Solubility increases with temperature.[6][7] |
| 2-Methyl-2-propanol | Soluble | Solubility increases with temperature.[6][7] |
| 3-Methyl-1-butanol | Soluble | Lowest solubility among tested alcohols, increases with temperature.[6][7] |
| Dimethylformamide (DMF) | Soluble | Frequently used as a solvent in MOF synthesis.[8] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | - |
Spectroscopic Data
The spectral characteristics of 2-aminoterephthalic acid are crucial for its identification and characterization.
| Spectroscopy | Peak Assignments |
| ¹H NMR | In DMSO-d6, characteristic peaks are observed at approximately 7.77, 7.39, and 7.02 ppm, corresponding to the aromatic protons.[3] |
| FT-IR (cm⁻¹) | - ~3469 and ~3359: N-H stretching vibrations of the primary amine.[9] - ~1660: -NH₂ shear vibration.[5] - ~1614: Asymmetric COO stretching.[9] - ~1570: Carbonyl group (C=O) vibration.[5] - ~1498, 1432: O-C-O stretching and plane-bending vibrations of the terephthalate (B1205515) linker.[3] - ~1377: Symmetric COO stretching.[9] - ~1343, 1258: C-N stretching of the aromatic amine.[3] - ~765: N-H vibration.[5] |
| UV-Vis (in Ethanol) | - ~342 nm: π → π* transition. - ~295 nm: π → π* transition. |
Experimental Protocols
Synthesis of 2-Aminoterephthalic Acid
A common method for the synthesis of 2-aminoterephthalic acid is the reduction of 2-nitroterephthalic acid.[10]
General Procedure: [10]
-
A mixture of 2-nitroterephthalic acid (1.0 mmol), ammonium (B1175870) formate (B1220265) (3.3 mmol), and a catalytic amount of 10% Palladium on activated carbon (2 mol%) are combined with silicon dioxide in a ball mill.
-
Anhydrous methanol is added, and the mixture is milled for approximately 90 minutes.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) using a dichloromethane:methanol (20:1) eluent.
-
After completion, the crude mixture is suspended in methanol and filtered.
-
The filtrate is evaporated to yield 2-aminoterephthalic acid.
-
If necessary, the product can be further purified by column chromatography.
General Solvothermal Synthesis of MOFs
2-Aminoterephthalic acid is a key linker in the solvothermal synthesis of various MOFs.[8][11]
General Procedure: [8]
-
A metal salt (e.g., zinc nitrate, copper nitrate) and 2-aminoterephthalic acid are dissolved in a polar organic solvent, typically N,N-dimethylformamide (DMF) or ethanol.
-
The solution is transferred to a Teflon-lined stainless steel autoclave.
-
The sealed autoclave is heated in an oven at a temperature ranging from 100°C to 250°C for 12 to 48 hours.
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting crystalline MOF product is collected by filtration or centrifugation.
-
The product is washed with fresh solvent to remove unreacted starting materials.
-
The purified MOF is dried, often under vacuum, to remove residual solvent.
Biological Activity and Signaling Pathways
Current literature primarily focuses on the role of 2-aminoterephthalic acid as a structural component in synthetic materials. There is limited evidence to suggest that 2-aminoterephthalic acid itself is directly involved in biological signaling pathways. Its significance in the context of drug development and biological systems is predominantly as a linker in MOFs, which can be designed for applications such as drug delivery and bio-imaging. The amino group provides a site for post-synthetic modification, allowing for the attachment of biologically active molecules.
Applications
The unique structure of 2-aminoterephthalic acid makes it a valuable compound in several areas of research and development:
-
Metal-Organic Frameworks (MOFs): This is the most prominent application. The dicarboxylic acid groups coordinate with metal ions to form porous, crystalline structures with high surface areas. The amino group can be used to tune the properties of the MOF or for post-synthetic modification.[11] These MOFs have potential applications in gas storage and separation, catalysis, and drug delivery.[12]
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds.
-
Polymer Science: 2-Aminoterephthalic acid can be incorporated into polymers to enhance their thermal stability and other properties.[12]
-
Dye Synthesis: It is used as a precursor in the manufacturing of certain dyes.[5]
Conclusion
2-Aminoterephthalic acid is a key organic linker with well-defined chemical and physical properties. Its utility is most pronounced in the field of materials chemistry, particularly in the rational design and synthesis of functional MOFs. While its direct biological activity appears limited, its role as a versatile building block for drug delivery systems and other biomedical applications continues to be an active area of research. This guide provides a foundational understanding of its core properties and experimental methodologies, serving as a valuable resource for researchers and professionals in related scientific disciplines.
References
- 1. 2-Aminoterephthalic acid | C8H7NO4 | CID 2724822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. researchgate.net [researchgate.net]
- 7. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-AMINOTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. 2-AMINOTEREPHTHALIC ACID | 10312-55-7 [chemicalbook.com]
